molecular formula C22H25N3O5S B2762806 N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide CAS No. 692746-25-1

N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide

Cat. No. B2762806
CAS RN: 692746-25-1
M. Wt: 443.52
InChI Key: KXJIVXKTQZDSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide, also known as DIBO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation. DIBO is a synthetic compound that was first synthesized in 2005 by researchers at the University of Bath in the UK. Since then, several studies have been conducted to investigate the synthesis, mechanism of action, and potential applications of DIBO.

Scientific Research Applications

Synthesis and Anticonvulsant Evaluation

A series of novel derivatives have been synthesized, incorporating essential amino acids with GABA–phthalimide moieties, aimed at exploring anticonvulsant candidates. These compounds have shown promising results in initial screenings using maximal electroshock and subcutaneous Pentylenetetrazole tests in mice, indicating their potential as anticonvulsant agents (Ahuja, Husain, & Siddiqui, 2014). Similarly, hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides have demonstrated broad spectra of activity across preclinical seizure models, offering insights into the design of new antiepileptic drugs (Kamiński et al., 2015).

Cancer Research and Chemoprevention

Research into novel compounds for cancer treatment and prevention is ongoing. Studies include the synthesis and cytotoxic evaluation of acyl derivatives with potential intercalation ability, showing efficacy in cell lines resistant to doxorubicin treatment. These findings indicate a direction for the development of new therapeutic agents with minimized side effects (Gomez-Monterrey et al., 2011).

Enzymatic Inhibition and Therapeutic Potential

Compounds related to N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide have been evaluated for their inhibitory potential against various enzymes, such as tyrosinase, which is crucial in the development of depigmentation drugs. These studies suggest the therapeutic potential of these compounds in treating conditions like hyperpigmentation, with minimal toxicity observed in hemolytic activity profiles (Raza et al., 2019).

properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-3-24(4-2)31(29,30)17-13-11-16(12-14-17)23-20(26)10-7-15-25-21(27)18-8-5-6-9-19(18)22(25)28/h5-6,8-9,11-14H,3-4,7,10,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJIVXKTQZDSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.